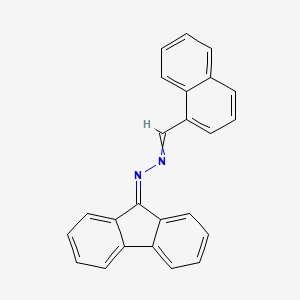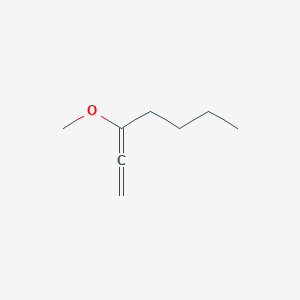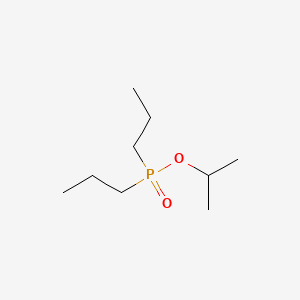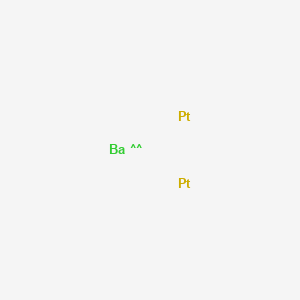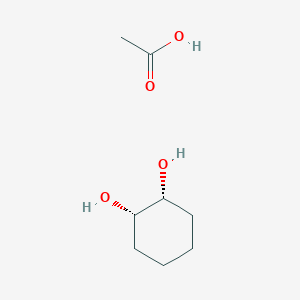
Acetic acid--(1R,2S)-cyclohexane-1,2-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-cyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to the second carbon of the cyclohexane ring, and a hydroxyl group (-OH) attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetoxy-cyclohexan-2-ol can be synthesized through the esterification of cyclohexan-2-ol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-cyclohexan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetoxy-cyclohexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The acetoxy group can be reduced to yield cyclohexan-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexan-2-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetoxy-cyclohexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-acetoxy-cyclohexan-2-ol involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexan-2-ol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar structure but lacks the acetoxy group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Similar ester but with the acetoxy group attached to the cyclohexane ring.
Uniqueness: 1-Acetoxy-cyclohexan-2-ol is unique due to the presence of both the hydroxyl and acetoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
13858-62-3 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
acetic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/t5-,6+; |
Clé InChI |
JACZZXXVLCNVCX-KNCHESJLSA-N |
SMILES isomérique |
CC(=O)O.C1CC[C@@H]([C@@H](C1)O)O |
SMILES canonique |
CC(=O)O.C1CCC(C(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


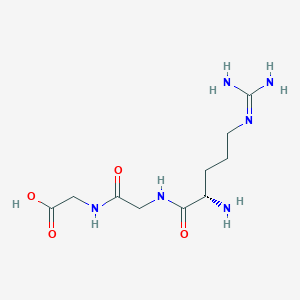

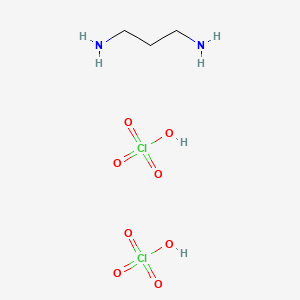

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
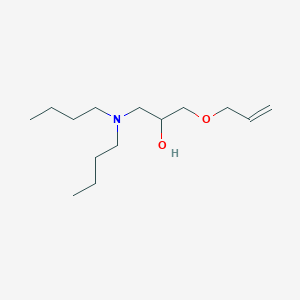
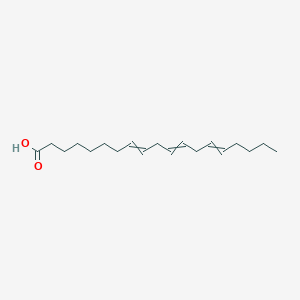
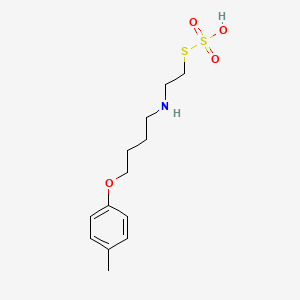
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
